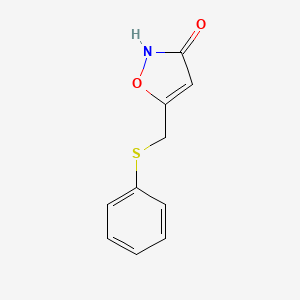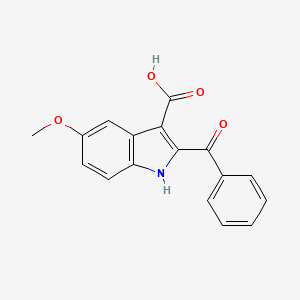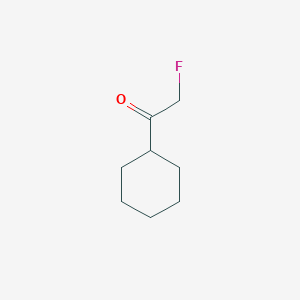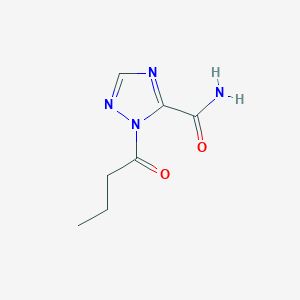![molecular formula C7H9N3OS B12913528 [((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione](/img/structure/B12913528.png)
[((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide is a heterocyclic compound that contains both furan and hydrazinecarbothioamide moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinecarbothioamide moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide: Contains both furan and hydrazinecarbothioamide moieties.
Furan-2-carbaldehyde: A precursor in the synthesis of 2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide.
Thiosemicarbazide: Another precursor used in the synthesis.
Uniqueness
2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide is unique due to its combination of furan and hydrazinecarbothioamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C7H9N3OS |
|---|---|
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
[(E)-1-(furan-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H9N3OS/c1-5(9-10-7(8)12)6-3-2-4-11-6/h2-4H,1H3,(H3,8,10,12)/b9-5+ |
Clé InChI |
QCMMURWGNVGNAK-WEVVVXLNSA-N |
SMILES isomérique |
C/C(=N\NC(=S)N)/C1=CC=CO1 |
SMILES canonique |
CC(=NNC(=S)N)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide](/img/structure/B12913446.png)
![2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12913449.png)


![3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12913477.png)


![2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12913500.png)
![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913506.png)
![N-Methyl-5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12913508.png)

![2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12913520.png)


